molecular formula C17H16N4O B15212117 1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine CAS No. 121307-78-6

1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine

Cat. No.: B15212117
CAS No.: 121307-78-6
M. Wt: 292.33 g/mol
InChI Key: KANHDHPQUFIQLV-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a phthalazine core substituted with a hydrazinyl group and a methoxybenzylidene moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with 4-methylphthalic anhydride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its anticancer and antimicrobial activities, where it disrupts essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxybenzylidene)hydrazinyl)-4-methylthiazole: Similar structure but with a thiazole ring instead of a phthalazine ring.

    4-(4-Methoxybenzylidene)hydrazinyl)-2-methylquinoline: Contains a quinoline ring instead of a phthalazine ring.

Uniqueness

1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine is unique due to its specific substitution pattern and the presence of both a phthalazine core and a methoxybenzylidene moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

121307-78-6

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-4-methylphthalazin-1-amine

InChI

InChI=1S/C17H16N4O/c1-12-15-5-3-4-6-16(15)17(21-19-12)20-18-11-13-7-9-14(22-2)10-8-13/h3-11H,1-2H3,(H,20,21)/b18-11+

InChI Key

KANHDHPQUFIQLV-WOJGMQOQSA-N

Isomeric SMILES

CC1=NN=C(C2=CC=CC=C12)N/N=C/C3=CC=C(C=C3)OC

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NN=CC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.